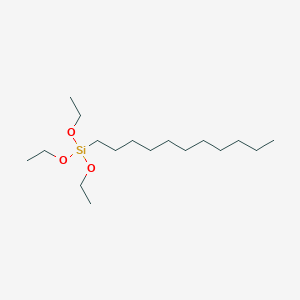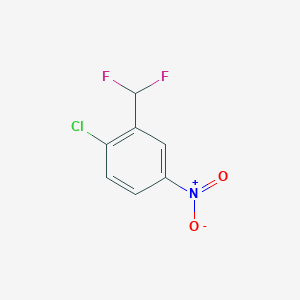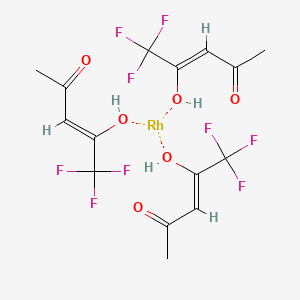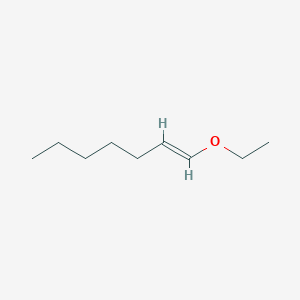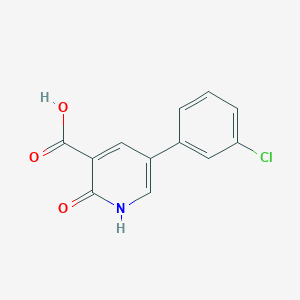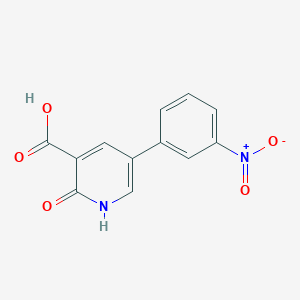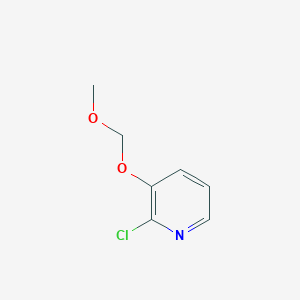
(3,3-Dimethylbutyl)trimethoxysilane, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutyl)trimethoxysilane, also known as DMTMS, is an organosilicon compound used as a coupling agent in many industrial and scientific applications. It is a colorless, volatile liquid with a sweet odor and a boiling point of 111°C. DMTMS is a useful reagent in the synthesis of polymers and other organosilicon compounds, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutyl)trimethoxysilane, 98% has been used in a variety of scientific research applications. It has been used as a coupling agent in the synthesis of polymers, as a reagent in the synthesis of organosilicon compounds, and as a catalyst in the synthesis of polyurethanes. It has also been used in the production of silica-based materials, as a coating agent for glass and metal surfaces, and as a surfactant in the production of emulsions.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbutyl)trimethoxysilane, 98% involves the formation of a covalent bond between the silane group and the substrate. This covalent bond is formed when the silane group reacts with the substrate, forming a siloxane bond. The siloxane bond is then stabilized by hydrogen bonding between the silane group and the substrate. This covalent bond provides a strong and stable bond between the silane group and the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-Dimethylbutyl)trimethoxysilane, 98% are not well understood. It is known that (3,3-Dimethylbutyl)trimethoxysilane, 98% can cause skin irritation, and it has been shown to be a mild irritant to the eyes and mucous membranes. In addition, (3,3-Dimethylbutyl)trimethoxysilane, 98% has been found to be toxic to aquatic organisms and can cause acute toxicity in fish.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3,3-Dimethylbutyl)trimethoxysilane, 98% in lab experiments has several advantages. It is relatively inexpensive, and it is easy to handle and store. It is also highly reactive and can be used to synthesize a variety of organosilicon compounds. However, there are also some limitations to its use in lab experiments. It is volatile and can be difficult to handle in large quantities. In addition, it can cause skin irritation and has been found to be toxic to aquatic organisms.
Zukünftige Richtungen
There are several potential future directions for research on (3,3-Dimethylbutyl)trimethoxysilane, 98%. These include further studies on the toxicity of (3,3-Dimethylbutyl)trimethoxysilane, 98% to aquatic organisms, the development of more efficient methods for synthesizing (3,3-Dimethylbutyl)trimethoxysilane, 98%, and the development of new applications for (3,3-Dimethylbutyl)trimethoxysilane, 98%. In addition, further research could be conducted to better understand the biochemical and physiological effects of (3,3-Dimethylbutyl)trimethoxysilane, 98%, as well as to develop more efficient methods for its use in lab experiments.
Synthesemethoden
(3,3-Dimethylbutyl)trimethoxysilane, 98% can be synthesized in a two-step process. The first step involves the reaction of 3-methylbutanol with trimethylchlorosilane in the presence of a Lewis acid catalyst. This reaction yields (3,3-Dimethylbutyl)trimethoxysilane, 98% and a byproduct, trimethylsilanol. The second step involves the hydrolysis of (3,3-Dimethylbutyl)trimethoxysilane, 98% in the presence of an acid catalyst to produce (3,3-Dimethylbutyl)trimethoxysilane, 98% and methanol.
Eigenschaften
IUPAC Name |
3,3-dimethylbutyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)7-8-13(10-4,11-5)12-6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQIWBJAFOZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutyl)trimethoxysilane | |
CAS RN |
157223-36-4 |
Source


|
| Record name | (3,3-Dimethylbutyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


